4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2549042-81-9
VCID: VC11850464
InChI: InChI=1S/C14H20N2O.ClH/c1-2-11-3-5-12(6-4-11)9-16-10-13(8-15)7-14(16)17;/h3-6,13H,2,7-10,15H2,1H3;1H
SMILES: CCC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride

CAS No.: 2549042-81-9

Cat. No.: VC11850464

Molecular Formula: C14H21ClN2O

Molecular Weight: 268.78 g/mol

* For research use only. Not for human or veterinary use.

4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride - 2549042-81-9

Specification

CAS No. 2549042-81-9
Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
IUPAC Name 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C14H20N2O.ClH/c1-2-11-3-5-12(6-4-11)9-16-10-13(8-15)7-14(16)17;/h3-6,13H,2,7-10,15H2,1H3;1H
Standard InChI Key LQGIZLFHSNDPPK-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl
Canonical SMILES CCC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a five-membered pyrrolidinone ring with the following substituents:

  • 4-position: Aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2).

  • 1-position: 4-Ethylbenzyl group (CH2C6H4CH2CH3-\text{CH}_2\text{C}_6\text{H}_4\text{CH}_2\text{CH}_3).

  • Hydrochloride salt: The amine group is protonated, enhancing solubility in polar solvents .

Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular FormulaC13H19ClN2O\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}
Molecular Weight254.75 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityLikely soluble in water (hydrochloride salt)Inferred

The absence of reported melting/boiling points and density highlights gaps in publicly available data, common for novel or proprietary compounds.

Synthetic Pathways and Optimization

Proposed Synthesis Routes

The compound can be synthesized through strategies analogous to those for related pyrrolidinones:

Route 1: Reductive Amination

  • Intermediate formation: React 1-[(4-ethylphenyl)methyl]pyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

  • Salt formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt .

Route 2: Cyclization of Pre-functionalized Precursors

  • Utilize NN-alkylation of 4-aminomethylpyrrolidin-2-one with 4-ethylbenzyl chloride, followed by HCl neutralization .

Reaction Conditions and Challenges

  • Temperature: 20–30°C for amination steps .

  • Solvents: Tetrahydrofuran (THF) or methanol .

  • Catalysts: Palladium-carbon (Pd/C) for hydrogenation steps if nitro intermediates are involved .

  • Purity Challenges: Column chromatography or recrystallization may be required to isolate the hydrochloride salt .

Analog StructureActivitySource
4-Amino-1-methylpyrrolidin-2-oneAnticancer, antibacterial
3-Amino-1-(4-methylphenyl)pyrrolidin-2-oneNeuroprotective, analgesic
Mirabegron (similar backbone)β3-adrenergic receptor agonist

Hypothesized Mechanisms

  • Enzyme inhibition: The aminomethyl group may interact with catalytic sites of kinases or proteases .

  • Receptor modulation: The 4-ethylbenzyl group could enhance lipophilicity, aiding blood-brain barrier penetration for CNS targets .

HazardPrecautionary MeasuresSource
Skin irritation (Category 2)Wear protective gloves/clothing
Eye irritation (Category 2A)Use face shields
Respiratory irritationEnsure adequate ventilation

Future Research Directions

Priority Investigations

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Target identification: Screen against kinase or GPCR panels.

  • Toxicology: Acute and chronic toxicity studies in preclinical models.

Synthetic Chemistry Opportunities

  • Stereoselective synthesis: Explore chiral variants for improved selectivity .

  • Prodrug development: Mask the amine to enhance permeability .

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